1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the chlorophenyl group, and the urea group. The furan ring is a five-membered ring with an oxygen atom, and the chlorophenyl group consists of a benzene ring with a chlorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution reactions. The urea group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have explored the synthesis and potential biological activities of compounds structurally similar to 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea. For instance, novel synthesis methods for anti-inflammatory agents involving complex urea derivatives highlight innovative approaches to creating pharmaceuticals with potential anti-inflammatory properties (Urban et al., 2003). Similarly, microwave-assisted synthesis techniques have been used to produce pyrazoline and pyridinyl methanone derivatives, showing significant anti-inflammatory and antibacterial activities, indicating the versatility of urea derivatives in medicinal chemistry (Ravula et al., 2016).
Corrosion Inhibition
Research into the corrosion behavior of mild steel in acidic solutions has identified organic compounds, including those related to this compound, as effective corrosion inhibitors. These studies reveal the compounds' ability to form protective layers on metal surfaces, significantly enhancing corrosion resistance (Bahrami & Hosseini, 2012).
Computational and Material Sciences
The electro-optic properties of chalcone derivatives, including molecules structurally related to the subject compound, have been computationally analyzed, revealing promising applications in nonlinear optics and optoelectronic device fabrication. These studies focus on electronic, optical, and nonlinear optical properties, indicating the potential of such compounds in advanced material sciences (Shkir et al., 2018).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound have been explored for their roles in understanding the mechanisms of furan ring cleavage in metabolic processes. These insights contribute to the development of safer and more environmentally benign compounds for various applications, including as hypolipidemic agents (Kobayashi et al., 1987).
Future Directions
Mechanism of Action
Target of Action
The compound contains a urea group, which is often found in drugs that target proteins or enzymes. The specific target would depend on the overall structure of the compound and its stereochemistry .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of its target .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be determined by these factors .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular function, gene expression, or cell viability .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-3-11(4-6-12)10-17-14(18)16-8-7-13-2-1-9-19-13/h1-9H,10H2,(H2,16,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDGWXGKUXKTDD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/NC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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